1-((1-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromothiophene, a sulfonyl group, an azetidine, a 1,2,3-triazole, and a pyrrolidin-2-one . Each of these functional groups contributes to the overall properties and reactivity of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular formula of this compound is C14H16BrN5O3S2, and its molecular weight is 446.34. The presence of multiple heterocycles (azetidine, triazole, and pyrrolidinone) in the molecule suggests that it could have interesting chemical and biological properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the bromine atom on the thiophene ring could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a sulfonyl group and several nitrogen-containing heterocycles could make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of azetidine-based sulfonyl derivatives, including those similar to the compound , have been extensively studied. For instance, Shah et al. (2014) synthesized a series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, showcasing their methodological approach to creating structurally complex molecules with potential biological activities (Shailesh H. Shah et al., 2014). These compounds were evaluated for their antibacterial and antifungal activities, suggesting a broader interest in the medicinal chemistry community for such structures.
Biological Activities
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of compounds with azetidine and sulfonyl groups. The study by Shah et al. indicates that azetidin-2-one derivatives exhibit significant antimicrobial properties, which are crucial for developing new therapeutic agents (Shailesh H. Shah et al., 2014). This aligns with the ongoing search for novel antimicrobials in response to increasing antibiotic resistance.
Enzyme Inhibition
Compounds with 1,2,3-triazole motifs, closely related to the chemical structure in focus, have been investigated for their ability to inhibit specific enzymes. Jiang and Hansen (2011) explored isatin 1,2,3-triazoles as potent inhibitors against caspase-3, showing that structural elements similar to those in the target compound can lead to significant biological activities (Yang Jiang & Trond Vidar Hansen, 2011). This suggests potential applications in drug discovery, particularly in the development of treatments for conditions involving caspase-3, such as apoptosis-related diseases.
Herbicidal and Pesticidal Applications
Compounds incorporating azetidine, sulfonyl, and triazole groups have also been evaluated for their herbicidal and pesticidal activities. For example, Moran (2003) discussed the preparation of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with excellent herbicidal activity (M. Moran, 2003). This underscores the potential agricultural applications of such molecules, providing a foundation for developing new agrochemicals.
Future Directions
properties
IUPAC Name |
1-[[1-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O3S2/c15-12-3-4-14(24-12)25(22,23)19-8-11(9-19)20-7-10(16-17-20)6-18-5-1-2-13(18)21/h3-4,7,11H,1-2,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUXQXPLUCZBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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